Patent-Recognized Structural Differentiation from Trimethylbutyl and Trifluoromethyl Analogs
In US20080293566, Bayer CropScience assigns distinct compound numbers to each analog: N-[2-(1,3-dimethylbutyl)phenyl]-2-iodobenzamide is carboxamide (1-13); its 1,3,3-trimethylbutyl analog is (1-14); and its 2-trifluoromethyl analog is (1-15) [1]. This explicit differentiation in a patent claiming synergistic fungicidal combinations indicates that the N-aryl substituent pattern materially affects biological performance and commercial applicability [1]. The 1,3-dimethylbutyl group provides a specific balance of steric bulk and lipophilicity distinct from both the more hindered 1,3,3-trimethylbutyl and the electronically divergent trifluoromethyl substituent [1].
| Evidence Dimension | Patent-recognized structural and functional differentiation |
|---|---|
| Target Compound Data | Carboxamide (1-13): N-[2-(1,3-dimethylbutyl)phenyl]-2-iodobenzamide |
| Comparator Or Baseline | Carboxamide (1-14): N-[2-(1,3,3-trimethylbutyl)phenyl]-2-iodobenzamide; Carboxamide (1-15): N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)benzamide |
| Quantified Difference | Qualitative: assigned separate compound identities with independent synergistic combination claims |
| Conditions | Patent US20080293566; fungicidal/insecticidal/acaricidal active compound combinations |
Why This Matters
Procurement of the correct analog (1-13) is essential to replicate the specific synergistic fungicidal combinations claimed in the Bayer patent portfolio.
- [1] Suty-Heinze, A. et al. (2008). Active Substance Combinations. United States Patent Application US20080293566. Bayer CropScience AG. View Source
